1-{5-{5-chloro-2-[(2-fluorobenzyl)oxy]phenyl}-1-(4-methylphenyl)-4-[4-(1-pyrrolidinyl)phenyl]-4,5-dihydro-1H-1,2,4-triazol-3-yl}ethanone
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Overview
Description
1-{5-{5-chloro-2-[(2-fluorobenzyl)oxy]phenyl}-1-(4-methylphenyl)-4-[4-(1-pyrrolidinyl)phenyl]-4,5-dihydro-1H-1,2,4-triazol-3-yl}ethanone is a synthetic organic compound that features a complex structure with multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{5-{5-chloro-2-[(2-fluorobenzyl)oxy]phenyl}-1-(4-methylphenyl)-4-[4-(1-pyrrolidinyl)phenyl]-4,5-dihydro-1H-1,2,4-triazol-3-yl}ethanone typically involves multiple steps, including:
Formation of the triazole ring: This can be achieved through a cyclization reaction involving appropriate precursors.
Introduction of the chloro and fluoro substituents: These can be introduced via halogenation reactions.
Attachment of the pyrrolidinyl and methylphenyl groups: These steps may involve nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include:
Use of catalysts: To enhance reaction rates and selectivity.
Optimization of reaction conditions: Such as temperature, pressure, and solvent choice.
Purification techniques: Including crystallization, distillation, and chromatography.
Chemical Reactions Analysis
Types of Reactions
1-{5-{5-chloro-2-[(2-fluorobenzyl)oxy]phenyl}-1-(4-methylphenyl)-4-[4-(1-pyrrolidinyl)phenyl]-4,5-dihydro-1H-1,2,4-triazol-3-yl}ethanone can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: Nucleophilic or electrophilic substitution reactions can be used to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as halogens, alkyl halides, or nucleophiles like amines.
Major Products
The major products formed from these reactions will depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or ligand in biochemical studies.
Medicine: Possible applications in drug development, particularly for targeting specific biological pathways.
Industry: Use in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 1-{5-{5-chloro-2-[(2-fluorobenzyl)oxy]phenyl}-1-(4-methylphenyl)-4-[4-(1-pyrrolidinyl)phenyl]-4,5-dihydro-1H-1,2,4-triazol-3-yl}ethanone would depend on its specific interactions with molecular targets. This could involve:
Binding to enzymes or receptors: Modulating their activity.
Interacting with nucleic acids: Affecting gene expression or replication.
Disrupting cellular processes: Such as signaling pathways or metabolic reactions.
Comparison with Similar Compounds
Similar Compounds
- 1-(5-{5-chloro-2-[(2-fluorobenzyl)oxy]phenyl}-1-(4-methylphenyl)-4-[4-(pyrrolidin-1-yl)phenyl]-4,5-dihydro-1H-1,2,4-triazol-3-yl)methanol
- 1-(5-{5-chloro-2-[(2-fluorobenzyl)oxy]phenyl}-1-(4-methylphenyl)-4-[4-(pyrrolidin-1-yl)phenyl]-4,5-dihydro-1H-1,2,4-triazol-3-yl)propane
Uniqueness
The uniqueness of 1-{5-{5-chloro-2-[(2-fluorobenzyl)oxy]phenyl}-1-(4-methylphenyl)-4-[4-(1-pyrrolidinyl)phenyl]-4,5-dihydro-1H-1,2,4-triazol-3-yl}ethanone lies in its specific combination of functional groups and structural features, which may confer unique chemical and biological properties.
Properties
Molecular Formula |
C34H32ClFN4O2 |
---|---|
Molecular Weight |
583.1 g/mol |
IUPAC Name |
1-[3-[5-chloro-2-[(2-fluorophenyl)methoxy]phenyl]-2-(4-methylphenyl)-4-(4-pyrrolidin-1-ylphenyl)-3H-1,2,4-triazol-5-yl]ethanone |
InChI |
InChI=1S/C34H32ClFN4O2/c1-23-9-12-29(13-10-23)40-34(30-21-26(35)11-18-32(30)42-22-25-7-3-4-8-31(25)36)39(33(37-40)24(2)41)28-16-14-27(15-17-28)38-19-5-6-20-38/h3-4,7-18,21,34H,5-6,19-20,22H2,1-2H3 |
InChI Key |
NMXLHSWIUNAVNI-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)N2C(N(C(=N2)C(=O)C)C3=CC=C(C=C3)N4CCCC4)C5=C(C=CC(=C5)Cl)OCC6=CC=CC=C6F |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(N(C(=N2)C(=O)C)C3=CC=C(C=C3)N4CCCC4)C5=C(C=CC(=C5)Cl)OCC6=CC=CC=C6F |
Origin of Product |
United States |
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